3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
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Overview
Description
3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a fluorinated pyridine derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. The compound consists of a pyridine ring substituted with a fluorine atom at the 3-position and a piperidin-4-ylmethoxy group at the 4-position, forming a dihydrochloride salt. This structure imparts distinct physicochemical properties, making it valuable in medicinal chemistry, pharmacology, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to yield fluoropyridines . The piperidin-4-ylmethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidin-4-ylmethoxy moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and consistent quality of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring.
Scientific Research Applications
3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the piperidin-4-ylmethoxy group can enhance the compound’s solubility and bioavailability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride: A closely related compound with a similar structure but differing in the position of the piperidine substitution.
2-Fluoropyridine: Another fluorinated pyridine derivative with distinct chemical properties and applications.
Uniqueness
3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The combination of the fluorine atom and the piperidin-4-ylmethoxy group enhances its potential as a versatile building block in drug discovery and other research fields .
Properties
IUPAC Name |
3-fluoro-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9;;/h3,6-7,9,13H,1-2,4-5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXQBFHHYIMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=NC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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